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Compound of Interest

Compound Name: O,alpha-dimethyl-L-tyrosine
CAS No.: 65555-88-6
Cat. No.: B3055574
Get Quote
. J

Executive Summary

Methylation of tyrosine residues is a pivotal modification in peptide therapeutics and proteomic
biomarker discovery. It occurs primarily in two isomeric forms:

o N-methyltyrosine (N-Me-Tyr): Methylation on the backbone

-amino group. Commonly used in peptide drug design to prevent proteolytic degradation and
induce specific conformational constraints.

o O-methyltyrosine (O-Me-Tyr): Methylation on the phenolic hydroxyl group (forming a
methoxy group). Often found in natural products (e.g., cyanobacterial peptides) and used to
modulate receptor binding affinity.

The Analytical Challenge: Both derivatives are isobaric (Mass shift: +14.016 Da) and produce
an identical precursor mass shift. Standard low-resolution MS cannot distinguish them. This
guide details the specific HCD (Higher-energy Collisional Dissociation) fragmentation patterns
required to unequivocally identify each isomer.
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Mechanistic Comparison: Fragmentation Pathways

The core differentiation strategy relies on the stability of the side-chain reporter ions generated
during beam-type collision-induced dissociation (HCD). While both derivatives yield an
immonium ion at m/z 150.09, their secondary fragmentation reveals their structural identity.
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m/z 107.05
lon (Hydroxybenzyl) (Methoxybenzyl)
Loss of
Neutral Loss (Side Loss of
. - (15 Da) or
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-ions due to N-methyl

stability.

Mechanism of Action[1]

» N-Me-Tyr: The methyl group is attached to the backbone nitrogen. Upon fragmentation, the
side chain remains a phenol group. Therefore, the secondary fragment of the side chain
(cleavage at the

-carbon) yields the characteristic hydroxybenzyl cation (m/z 107.05).

o O-Me-Tyr: The methyl group caps the phenolic oxygen. The side chain is an anisole
(methoxybenzene) derivative. Cleavage at the
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-carbon yields the methoxybenzyl cation (m/z 121.06).

Visualization: Fragmentation Logic
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Caption: Decision tree for distinguishing N-Me-Tyr vs. O-Me-Tyr based on diagnostic side-chain
ions derived from the shared m/z 150 immonium ion.

Methodological Comparison: CID vs. HCD vs.
ETDI[3]

Selecting the correct fragmentation mode is critical for observing these diagnostic ions.
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Method Suitability Technical Insight

Resonant excitation often cuts

off low-mass ions (the "1/3
CID (Trap) Low ) ]

rule”). You may miss the

diagnostic m/z 107/121 ions.

Recommended. Beam-type
collision allows detection of
) low-mass reporter ions. High
HCD (Beam) High
energy (NCE > 30%) promotes
formation of the diagnostic

side-chain cations.

Excellent for sequence
coverage and localizing the
modification site (c/z ions), but
ETD Medium generates fewer diagnostic
internal fragments
(immonium/side-chain) needed

for isomer differentiation.

Experimental Protocol (Self-Validating)

Objective: Unequivocal identification of Methyl-Tyr isomer in a peptide sample.
Reagents:
e LC-MS Grade Acetonitrile and Water with 0.1% Formic Acid.

o Standard peptides (if available) for retention time alignment (e.g., synthetic N-Me-Tyr
peptide).

Workflow:

e Sample Preparation:
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o Digest protein mixture (Trypsin/Lys-C). Note: Trypsin efficiency is reduced at N-methylated
sites; consider Chymotrypsin if the modification is C-terminal to the cleavage site.

o Desalt using C18 StageTips.

e LC-MS/MS Acquisition (Orbitrap Parameters):

[e]

Mode: Data Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) for
targeted validation.

o Resolution: 60,000 @ m/z 200 (Crucial for resolving m/z 121.0653 from potential
interferences).

o Fragmentation: HCD.

o Normalized Collision Energy (NCE): Stepped NCE (25, 30, 35%). Reasoning: Lower
energy preserves the peptide backbone for sequencing; higher energy generates the
diagnostic immonium and side-chain ions.

o Data Analysis (Validation Steps):
o Step 1: Extract ion chromatogram (XIC) for the precursor mass.
o Step 2: Check MS2 for m/z 150.0913 (Methyl-Tyr Immonium).
o Step 3 (The Decision):
» |[f m/z 107.0491 is dominant and 121.0653 is absent/background

N-Methyltyrosine.

» [f m/z 121.0653 is present

O-Methyltyrosine.

Visualization: Analytical Workflow
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Caption: Step-by-step logic flow for LC-MS/MS identification of methylated tyrosine isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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